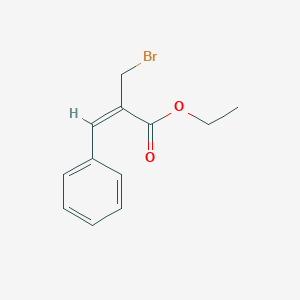
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- is an organic compound with the molecular formula C12H13BrO2. This compound is a derivative of propenoic acid, featuring a bromomethyl group and a phenyl group attached to the propenoic acid backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- typically involves the esterification of 2-(bromomethyl)-3-phenylpropenoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, and the reactions are often conducted in non-polar solvents like chloroform or carbon tetrachloride.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Addition Reactions: Products include dibromo derivatives or other addition products.
Polymerization: The major products are polymers with repeating units derived from the original monomer.
Scientific Research Applications
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the double bond in the propenoic acid moiety can participate in addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-bromo-, methyl ester, (E)-: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propanoic acid, 2-bromo-, methyl ester: Similar in structure but lacks the phenyl group and has a methyl ester group.
Uniqueness
2-Propenoic acid, 2-(bromomethyl)-3-phenyl-, ethyl ester, (E)- is unique due to the presence of both a bromomethyl group and a phenyl group, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound in organic synthesis and various applications in scientific research and industry.
Properties
CAS No. |
114746-82-6 |
|---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
ethyl (E)-2-(bromomethyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8- |
InChI Key |
TYYPPLJVUAGWAQ-FLIBITNWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/CBr |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















